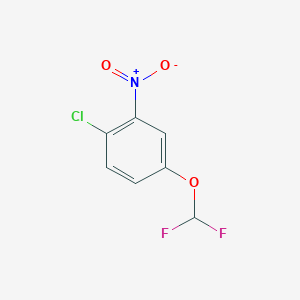

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene is a chlorinated nitrobenzene derivative with a difluoromethoxy group at the fourth position. This compound is of interest due to its potential applications in various chemical reactions and its role in the study of structure-activity relationships, particularly in the context of electrophilic aromatic substitution reactions.

Synthesis Analysis

The synthesis of chloro-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2-Chloro-4-aminophenol, a related compound, was achieved from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Similarly, 1,2-Dichloro-4-nitrobenzene was synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent . These methods may provide insights into potential synthetic routes for this compound, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups such as nitro and chloro substituents, which can influence the reactivity of the compound. For instance, the introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack . The structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane shows alternating molecules linked by hydrogen bonds into a two-dimensional sheet , which may suggest similar structural characteristics for this compound.

Chemical Reactions Analysis

Chloro-nitrobenzene derivatives undergo various chemical reactions, including nucleophilic substitution reactions. The presence of electron-withdrawing groups activates the halogen for nucleophilic attack, as seen in the synthesis of new derivatives of 1-chloro-2-nitrobenzene . The electrochemical behavior of these compounds is also of interest, as demonstrated by the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene, which produce 1-nitro-2-vinylbenzene and 1H-indole as principal products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their molecular structure. The presence of substituents affects properties such as solubility, melting point, and reactivity. For example, orientational disorder in 4-chloronitrobenzene results in significant disorder in the solid state, affecting its thermal motion and hydrogen-bonding environment . These properties are crucial for understanding the behavior of this compound in various environments and reactions.

科学的研究の応用

Catalysis and Synthesis

1-Chloro-4-nitrobenzene and its derivatives play a significant role in catalysis and chemical synthesis. For example, L. Hui-ping (2005) demonstrated the catalytic synthesis of 1,2-Dichloro-4-nitrobenzene, a derivative of 1-chloro-4-nitrobenzene, using a tower reactor and Lewis acid catalysts. This process yielded higher results than traditional flask reactors (L. Hui-ping, 2005). Similarly, J. J. Blanksma and P. Fohr (2010) explored the interaction of 1‐chloro‐2‐cyano‐4‐nitrobenzene and 1‐chloro‐4‐nitrobenzene with sodium glycolate and sodium glycerolate, leading to the substitution of the chlorine atom in these compounds (Blanksma & Fohr, 2010).

Microbial Degradation and Environmental Applications

M. Shah (2014) reported on the bacterial degradation of 1-chloro-4-nitrobenzene, highlighting its use as a carbon, nitrogen, and energy source for specific bacterial strains. This research has implications for environmental bioremediation (Shah, 2014).

Electrochemical Applications

The electrochemical properties of 1-chloro-4-nitrobenzene derivatives have been studied by Peng Du and D. Peters (2010), providing insights into electrosynthetic routes for specific benzene derivatives (Du & Peters, 2010). Furthermore, Odoom Jibrael Kingsford et al. (2018) developed a sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, highlighting its environmental monitoring applications (Kingsford et al., 2018).

Zeolite Catalysis

R. Claridge et al. (1999) demonstrated the use of zeolites in the catalysis of aromatic nitrations, including 1-chloro-4-nitrobenzene, providing near-quantitative yields and improved regioselectivity (Claridge et al., 1999).

Derivative Synthesis and Chemical Reactions

A. M. Sipyagin et al. (2004) prepared new derivatives of 1-chloro-2-nitrobenzene, leading to various nucleophilic substitution reactions and synthetic possibilities (Sipyagin et al., 2004). E. M. van der Aar et al. (1997) studied the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes, revealing insights into their chemical behavior (van der Aar et al., 1997).

Safety and Hazards

特性

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJOKOAYBGSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)